1-[3-(2-Methylpropyl)phenyl]ethan-1-one
Description
Contextualization within Aromatic Ketone Chemistry
Aromatic ketones are a significant class of organic compounds characterized by a carbonyl group attached to at least one aromatic ring. This structural motif imparts a unique reactivity to these molecules, making them versatile building blocks in organic synthesis. The chemistry of aromatic ketones is rich and varied, encompassing reactions such as nucleophilic addition to the carbonyl group, electrophilic substitution on the aromatic ring, and reactions involving the enol or enolate forms.
1-[3-(2-Methylpropyl)phenyl]ethan-1-one, also known as 3'-isobutylacetophenone, fits squarely within this class. Its structure features an acetyl group (-COCH₃) and an isobutyl group [-CH₂CH(CH₃)₂] attached to a benzene (B151609) ring at the 1 and 3 positions, respectively. The presence of both the electron-withdrawing acetyl group and the electron-donating isobutyl group on the aromatic ring influences its chemical behavior and reactivity in various organic transformations.
Overview of Research Significance and Academic Relevance
While extensive research has focused on the para-isomer due to its commercial importance, the academic relevance of this compound lies in its potential as a synthetic intermediate and as a model compound for studying the effects of meta-substitution on the properties and reactivity of aromatic ketones.
Its structural similarity to the well-studied para-isomer makes it a valuable compound for comparative studies. Such research can provide deeper insights into how the position of substituents on the aromatic ring affects reaction outcomes, spectroscopic properties, and potential biological activity. Although specific applications are not as widely documented as for its para-counterpart, its role as a building block in the synthesis of more complex molecules remains a key area of interest for synthetic chemists. The compound is commercially available from various suppliers, indicating its use in research and development settings. americanelements.comsimsonpharma.compharmaffiliates.com
Structural Features and Core Chemical Framework of this compound
The core chemical framework of this compound consists of a central benzene ring substituted with an acetyl group and an isobutyl group. The spatial arrangement of these substituents in a meta-relationship is a defining structural feature.
Key Structural Features:
Aromatic Ring: A planar, cyclic system of six carbon atoms with delocalized pi-electrons, which is characteristic of benzene.
Acetyl Group: A carbonyl group bonded to a methyl group. The carbonyl carbon is sp² hybridized and has a trigonal planar geometry. This group is electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution.
Isobutyl Group: A branched alkyl group that is electron-donating through an inductive effect. This group is an ortho-, para- director in electrophilic aromatic substitution reactions.
The interplay of the electronic effects of the acetyl and isobutyl groups on the aromatic ring governs the regioselectivity of further chemical modifications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| CAS Number | 877612-13-0 |
| Appearance | Liquid |
| Predicted Boiling Point | 266.2 ± 19.0 °C |
| Predicted Density | 0.941 ± 0.06 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-methylpropyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-11-5-4-6-12(8-11)10(3)13/h4-6,8-9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZGWLKDRDPIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 2 Methylpropyl Phenyl Ethan 1 One and Its Precursors
Preparation of Complex Molecular Scaffolds
A molecular scaffold is a core structure upon which other chemical moieties can be built. 1-[3-(2-methylpropyl)phenyl]ethan-1-one serves as a robust scaffold due to its defined three-dimensional shape and the presence of functional groups that can be selectively modified.
Heterocycle Synthesis: The ketone functional group is a key starting point for synthesizing various heterocyclic rings. For example, it can undergo condensation with hydrazines to form pyrazoles or with other bifunctional reagents to create pyridines, pyrimidines, or other important pharmacophores. thieme-connect.comthieme-connect.com
Diversity-Oriented Synthesis (DOS): The compound can be used in DOS strategies to generate libraries of structurally diverse molecules. mdpi.com By systematically modifying the ketone, the methyl group of the acetyl moiety, or the aromatic ring, chemists can rapidly produce a wide range of analogs for screening in drug discovery and materials science applications.
Building Block for Functionalized Molecules
As a building block, the compound offers several reaction sites for elaboration into more complex, functionalized molecules. mdpi.com
Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. It can also be converted into an oxime or subjected to reductive amination to introduce nitrogen-containing functional groups.
Reactions at the α-Carbon: The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. cdnsciencepub.com This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other groups at the α-position.
Aromatic Ring Functionalization: The existing isobutyl and acetyl groups on the aromatic ring direct the position of subsequent electrophilic aromatic substitution reactions, allowing for the controlled synthesis of polysubstituted aromatic compounds.
Interactive Table 3: Potential Synthetic Transformations of this compound
| Reaction Site | Reagent(s) | Product Type | Potential Application |
|---|---|---|---|
| Carbonyl Carbon | NaBH₄ or H₂/Pd-C | Secondary Alcohol | Intermediate for esters, ethers |
| Carbonyl Carbon | Hydroxylamine (NH₂OH) | Oxime | Ligand synthesis, further rearrangement |
| α-Carbon (Methyl) | LDA, then R-X | α-Substituted Ketone | Elaboration of the carbon skeleton |
Advances in Green Chemistry Approaches for this compound Synthesis
The synthesis of aromatic ketones, including this compound, has traditionally relied on methods that can be resource-intensive and generate significant waste. However, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. These approaches focus on reducing or eliminating the use of hazardous solvents, employing reusable catalysts, and improving energy efficiency.
Solvent-Free Reactions
A significant advancement in the green synthesis of aromatic ketones is the development of solvent-free reaction conditions. Traditional Friedel-Crafts acylation often employs volatile and hazardous organic solvents. Eliminating these solvents not only reduces environmental pollution but also simplifies the reaction work-up and product purification processes. justia.com
Several studies have demonstrated the feasibility of performing Friedel-Crafts acylation under solvent-free conditions, often utilizing solid acid catalysts. These catalysts are typically easy to handle, can be recovered after the reaction, and reused multiple times, which adds to the economic and environmental benefits of the process. For instance, various solid acid catalysts such as M(IV) Phosphotungstates and 12-Tungstophosphoric acid supported on metal oxides have been successfully used for the acylation of aromatic compounds like anisole and veratrole with acetyl chloride without any solvent. chemijournal.comchemijournal.com Another approach involves the use of p-Toluenesulfonic acid/graphite as a catalyst system for the acylation of aromatic compounds with carboxylic acids, also under solvent-free conditions. researchgate.net Iron zirconium phosphate has also been shown to be an effective catalyst for the solvent-free acylation of a range of aromatic compounds with benzoyl chloride. researchgate.net
The acylation of electron-rich benzene (B151609) derivatives has been achieved using iron(III) chloride hexahydrate as a catalyst in tunable aryl alkyl ionic liquids, which can act as both the solvent and catalyst system, sometimes approaching solvent-free conditions when the aromatic substrate is used in excess. nih.gov Ultrathin nanosheets of scrutinyite-SnO2 have also been employed for the regioselective Friedel-Crafts acylation of aromatic substrates under solvent-free conditions, affording high yields of the corresponding ketones. acs.org These methodologies highlight a significant trend towards minimizing waste and avoiding hazardous organic solvents in the synthesis of aromatic ketones.
| Catalyst | Aromatic Substrate | Acylating Agent | Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| M(IV) Phosphotungstates [M(IV) = Zr, Ti, Sn] | Anisole, Veratrole | Acetyl Chloride | Solvent-free, Reflux | High product selectivity and catalyst reusability. | chemijournal.com |
| p-Toluenesulfonic acid/Graphite | Various aromatic compounds | Carboxylic Acids | Solvent-free | Effective for both aliphatic and aromatic carboxylic acids; catalyst can be recycled. | researchgate.net |
| Iron Zirconium Phosphate (ZPFe) | Benzene derivatives | Benzoyl Chloride | Solvent-free, 3 mol% catalyst | Good to excellent yields with para-selectivity; catalyst is reusable. | researchgate.net |
| Scrutinyite-SnO2 nanosheets | Substituted aromatic compounds | Not specified | Solvent-free, 50 °C | Up to 92% yield with high para-selectivity. | acs.org |
| Methanesulfonic anhydride | Aryl and alkyl carboxylic acids | Aromatic nucleophile | Generally no additional solvent | Minimal waste with no metallic or halogenated components. | acs.org |
Mechanochemical Syntheses for Structurally Related Compounds
Mechanochemistry, which involves chemical reactions induced by mechanical energy, is an emerging green chemistry technique that can significantly reduce or eliminate the need for solvents. This approach is particularly attractive for its potential to increase reaction rates, improve yields, and provide access to novel chemical reactivity.
While specific studies on the mechanochemical synthesis of this compound are not widely available, the application of mechanochemistry to the synthesis of structurally related aromatic ketones and their precursors has been demonstrated. For example, the synthesis of 2-bromoacetophenone, a key intermediate for various pharmaceuticals, has been achieved through a solvent-free mechanochemical approach using manual grinding or vortex mixing. researchgate.net This method provides the product in high yields and avoids the use of bulk solvents.
Furthermore, the principles of mechanochemistry have been applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine, which starts from 2-bromoacetophenone, itself derived from acetophenone (B1666503). researchgate.net This demonstrates that multi-step syntheses involving precursors to the target compound can be conducted using environmentally friendly mechanochemical methods. These examples suggest the potential for developing a mechanochemical route for the Friedel-Crafts acylation of isobutylbenzene, which would align with the principles of green chemistry by minimizing solvent use and energy consumption.
Chemo- and Regioselectivity in the Synthesis of this compound
The synthesis of this compound presents significant challenges in terms of chemo- and regioselectivity, primarily in the context of the Friedel-Crafts acylation reaction.
Regioselectivity:
The isobutyl group on the benzene ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho and para positions. Consequently, the classical Friedel-Crafts acylation of isobutylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride predominantly yields the para-isomer, 4'-isobutylacetophenone, with the ortho-isomer as a minor product. justia.comresearchgate.netstudy.com The formation of the desired meta-isomer, this compound, is electronically disfavored and therefore occurs in very low yields, if at all, under standard Friedel-Crafts conditions. The high selectivity for the para-isomer is exploited in the industrial synthesis of ibuprofen (B1674241), where 4'-isobutylacetophenone is a key intermediate. google.comresearchgate.net
Overcoming this inherent regioselectivity to achieve a meta-selective acylation of an electron-rich arene like isobutylbenzene requires a departure from traditional electrophilic aromatic substitution pathways. A recent breakthrough in this area involves a cooperative catalytic system using an N-heterocyclic carbene (NHC) and an organic photoredox catalyst. thieme.de This methodology enables the meta-selective acylation of electron-rich arenes. The proposed mechanism involves the single-electron oxidation of the electron-rich arene to form a radical cation. An azolide anion, generated from the acylation reagent and the NHC catalyst, then undergoes a nucleophilic addition to this radical cation. This is followed by a cross-selective radical-radical coupling to achieve the desired meta-acylated product. thieme.de This innovative approach provides a potential synthetic route to this compound, bypassing the limitations of classical Friedel-Crafts chemistry.
Chemoselectivity:
In terms of chemoselectivity, Friedel-Crafts acylation is generally a more controlled reaction compared to Friedel-Crafts alkylation. The acetyl group (CH₃CO-) is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. As a result, the product, this compound, is less reactive than the starting material, isobutylbenzene. This deactivation effectively prevents polyacylation, meaning that the reaction typically stops after the introduction of a single acyl group. libretexts.org This inherent chemoselectivity is a significant advantage of the Friedel-Crafts acylation for the synthesis of mono-acylated aromatic compounds.
Advanced Spectroscopic and Structural Elucidation of 1 3 2 Methylpropyl Phenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 1-[3-(2-Methylpropyl)phenyl]ethan-1-one can be achieved.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: those of the isobutyl group, the acetyl group, and the aromatic ring.
The protons of the isobutyl group (-CH_2CH(CH_3)_2) would show characteristic splitting patterns. The two methyl groups are equivalent and would appear as a doublet in the upfield region (around 0.9 ppm) due to coupling with the single methine proton. The methine proton, in turn, would be split into a multiplet by the adjacent methylene (B1212753) and methyl protons. The methylene protons would appear as a doublet, coupled with the methine proton.
The acetyl group's methyl protons (-C(O)CH_3) are not coupled to any other protons and would therefore appear as a sharp singlet, typically in the region of 2.6 ppm.
The aromatic protons on the 1,3-disubstituted benzene (B151609) ring would produce a more complex pattern in the downfield region (typically 7.2-7.9 ppm). Due to the meta-substitution, four distinct signals are expected. The proton at the C2 position (between the two substituents) would likely be a singlet or a finely split triplet. The proton at the C6 position would be a doublet, coupled to the C5 proton. The C5 proton would appear as a triplet, coupled to both C4 and C6 protons. Finally, the C4 proton would present as a doublet, coupled to the C5 proton. The exact chemical shifts are influenced by the electronic effects of the acetyl and isobutyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~0.92 | Doublet | 6H | -CH(CH ₃)₂ |
| ~1.89 | Multiplet | 1H | -CH (CH₃)₂ |
| ~2.55 | Doublet | 2H | -CH ₂CH(CH₃)₂ |
| ~2.60 | Singlet | 3H | -C(O)CH ₃ |
| ~7.35 | Triplet | 1H | Ar-H (C5) |
| ~7.45 | Doublet | 1H | Ar-H (C4) |
| ~7.75 | Doublet | 1H | Ar-H (C6) |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are anticipated: two for the acetyl group, four for the isobutyl group, and six for the aromatic ring (four protonated, two quaternary).
The most downfield signal would correspond to the carbonyl carbon of the acetyl group, typically appearing around 198 ppm. The methyl carbon of this group would be found much further upfield. The carbons of the isobutyl group would appear in the aliphatic region of the spectrum. The aromatic region would show six signals, with the carbon attached to the acetyl group (C1) and the carbon attached to the isobutyl group (C3) being the quaternary carbons, identifiable by their lower intensity or through spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~22.4 | -CH(C H₃)₂ |
| ~26.7 | -C (O)CH₃ |
| ~30.2 | -C H(CH₃)₂ |
| ~45.2 | -C H₂CH(CH₃)₂ |
| ~125.8 | Ar-C (C6) |
| ~128.4 | Ar-C (C5) |
| ~128.7 | Ar-C (C2) |
| ~132.0 | Ar-C (C4) |
| ~137.5 | Ar-C (C1 - Quaternary) |
| ~141.8 | Ar-C (C3 - Quaternary) |
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons within the isobutyl group and between the adjacent protons on the aromatic ring, confirming their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each signal in the 2D map connects a proton to the carbon it is attached to, allowing for the straightforward assignment of all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation.
H2BC (Heteronuclear 2-Bond Correlation): This specialized experiment can help distinguish between two-bond and three-bond correlations seen in HMBC, aiding in the definitive assignment of complex structures.
1,1-ADEQUATE: This advanced technique can establish direct carbon-carbon bonds, providing the ultimate confirmation of the carbon skeleton, although it is less commonly used due to sensitivity limitations.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within the compound. While both techniques probe molecular vibrations, they are based on different principles (infrared absorption vs. light scattering) and often provide complementary information due to different selection rules.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically sharp and intense, appearing around 1685 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring slightly lowers its frequency compared to a simple aliphatic ketone.
Other significant absorptions include C-H stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isobutyl and acetyl groups are observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain characteristic C=C stretching vibrations of the aromatic ring. The so-called "fingerprint region" (below 1400 cm⁻¹) contains a complex series of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.
Table 3: Key FT-IR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3080-3010 | Medium | Aromatic C-H Stretching |
| ~2960-2870 | Strong | Aliphatic C-H Stretching |
| ~1685 | Very Strong | C=O Stretching (Ketone) |
| ~1605, 1585, 1475 | Medium-Weak | Aromatic C=C Stretching |
| ~1465 | Medium | Aliphatic C-H Bending |
| ~1360 | Medium | CH₃ Bending (Acetyl) |
Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum offers complementary data to the FT-IR spectrum. While the polar carbonyl group gives a strong signal in the IR, it is typically weaker in the Raman spectrum. Conversely, the non-polar C=C bonds of the aromatic ring and the C-C framework often produce strong Raman signals.
The symmetric "ring breathing" vibration of the substituted benzene ring, which is often weak in the IR spectrum, usually gives a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The aromatic C-H stretching vibrations are also prominent. The aliphatic C-H stretching and bending modes are readily observable as well. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of this compound. smolecule.com
Table 4: Key FT-Raman Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3060 | Strong | Aromatic C-H Stretching |
| ~2960-2870 | Strong | Aliphatic C-H Stretching |
| ~1685 | Weak | C=O Stretching (Ketone) |
| ~1605 | Very Strong | Aromatic C=C Stretching |
| ~1000 | Very Strong | Aromatic Ring Breathing (Trisubstituted) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy of aromatic ketones like this compound is characterized by absorptions arising from electronic transitions within the molecule. The spectrum is typically dominated by two main absorption bands: the E-band (a π → π* transition of the benzene ring) and the B-band (another π → π* transition, often with fine structure), and a weaker R-band (an n → π* transition of the carbonyl group).
For acetophenone (B1666503), the parent compound, the B-band appears around 240 nm. cdnsciencepub.com The introduction of an alkyl substituent on the benzene ring, such as the 2-methylpropyl (isobutyl) group at the meta position, is expected to cause a slight bathochromic (red) shift of the absorption maximum (λmax) due to its electron-donating inductive effect. This effect increases the energy of the ground state more than the excited state, thus lowering the energy required for the π → π* transition.
| Compound | λmax (nm) | Transition | Reference |
|---|---|---|---|
| Acetophenone | ~240 | π → π* (B-band) | cdnsciencepub.com |
| 3'-Methylacetophenone | ~245 | π → π* (B-band) | cdnsciencepub.com |
| 4'-Isobutylacetophenone | ~252 | π → π* (B-band) | researchgate.net |
| This compound (Predicted) | ~245-250 | π → π* (B-band) | N/A |
The isobutyl group at the meta position is not in direct conjugation with the acetyl group, so its effect on the λmax is expected to be less pronounced than that of a para-substituent. Therefore, the λmax for this compound is predicted to be slightly higher than that of acetophenone, likely in the range of 245-250 nm. The weaker n → π* transition (R-band) is expected to appear at a longer wavelength, typically around 320 nm, but with a much lower molar absorptivity.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry of this compound (molecular weight: 176.26 g/mol ) under electron ionization (EI) would produce a molecular ion peak (M+) at m/z 176. The fragmentation of this molecular ion is dictated by the presence of the aromatic ring and the ketone functional group. The primary fragmentation pathways for aromatic ketones involve cleavage of the bonds adjacent to the carbonyl group.
The most characteristic fragmentation is the alpha-cleavage (α-cleavage), which involves the breaking of the bond between the carbonyl carbon and the methyl group or the phenyl ring.
Loss of a methyl radical (•CH₃): This is a highly favorable fragmentation pathway for acetophenones, leading to the formation of a stable acylium ion. The loss of a methyl group (mass = 15) from the molecular ion at m/z 176 would result in a prominent peak at m/z 161 . This is often the base peak in the mass spectra of acetophenones.
C₁₂H₁₆O⁺• → [C₁₁H₁₃O]⁺ + •CH₃
Formation of the methyl cation (CH₃⁺): Cleavage of the bond between the carbonyl carbon and the phenyl ring would result in a peak at m/z 15 . However, the charge is more likely to be retained on the larger, more stable aromatic fragment.
Loss of the isobutyl group: Another potential fragmentation is the loss of the isobutyl group (C₄H₉, mass = 57) from the aromatic ring, which would lead to a fragment at m/z 119 .
McLafferty Rearrangement: For a McLafferty rearrangement to occur, a gamma-hydrogen must be available for transfer to the carbonyl oxygen. In this compound, the isobutyl side chain does possess gamma-hydrogens. This rearrangement would lead to the elimination of a neutral alkene (isobutylene, C₄H₈, mass = 56) and the formation of a radical cation at m/z 120 .
Based on these principles, a proposed fragmentation pathway is detailed below:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 161 | [M - CH₃]⁺ | α-cleavage: Loss of a methyl radical |
| 119 | [M - C₄H₉]⁺ | Loss of the isobutyl group |
| 120 | [M - C₄H₈]⁺• | McLafferty Rearrangement: Loss of isobutylene |
| 91 | [C₇H₇]⁺ | Formation of a tropylium (B1234903) ion from further fragmentation |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the aryl-carbonyl bond |
X-ray Diffraction Studies for Solid-State Structure Confirmation
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this technique to be applicable, the compound under investigation must be in a solid, crystalline form.
This compound is described as a liquid at room temperature. americanelements.com Its structural isomer, 4'-isobutylacetophenone, is also a liquid with a reported boiling point of 268 °C. thermofisher.com Given its physical state, single-crystal X-ray diffraction studies are not feasible for this compound under standard conditions. Therefore, there is no crystallographic data available in the literature for this compound.
To perform X-ray diffraction, the compound would first need to be crystallized, which would likely require very low temperatures. If a crystalline solid could be obtained, the technique would reveal precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Thermal Analysis Techniques for Material Characterization (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and heats of reaction. For a liquid sample like this compound, a DSC analysis would show a boiling point endotherm.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and composition of materials. A TGA thermogram of this compound would show a single-step mass loss corresponding to its volatilization at its boiling point. If the analysis were conducted in an oxidative atmosphere (e.g., air), decomposition would occur at a higher temperature.
While specific experimental DSC and TGA data for this compound are not available, the expected thermal behavior can be inferred from the properties of similar aromatic ketones. The table below provides a summary of expected thermal events.
| Technique | Expected Event | Approximate Temperature Range (°C) | Atmosphere | Remarks |
|---|---|---|---|---|
| TGA | Volatilization | >200 | Inert (N₂) | Single-step mass loss corresponding to boiling. |
| TGA | Decomposition | >300 | Oxidative (Air) | Mass loss due to oxidative decomposition. |
| DSC | Boiling | ~250-270 | Inert (N₂) | Endothermic peak corresponding to the boiling point. |
The thermal stability of aromatic ketones is generally high due to the stability of the benzene ring. rsc.org Decomposition in an inert atmosphere would likely occur at temperatures significantly above the boiling point.
Predicted Collision Cross Section Analysis
Collision Cross Section (CCS) is a measure of the three-dimensional size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) that aids in the identification of compounds. While experimental CCS values are obtained through IM-MS, computational methods can be used to predict these values.
Predicted CCS values for various adducts of this compound have been calculated and are available in public databases. These predictions are typically based on the ion's structure and the nature of the adduct. The table below summarizes the predicted CCS values for different ionic forms of the target compound.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.12740 | 139.0 |
| [M+Na]⁺ | 199.10934 | 145.9 |
| [M-H]⁻ | 175.11284 | 142.7 |
| [M+NH₄]⁺ | 194.15394 | 159.4 |
| [M+K]⁺ | 215.08328 | 144.2 |
| [M+H-H₂O]⁺ | 159.11738 | 133.4 |
Data sourced from PubChem.
These predicted values serve as a useful reference for the identification of this compound in complex mixtures using IM-MS, providing an additional dimension of separation and characterization beyond retention time and mass-to-charge ratio.
Reactivity and Mechanistic Investigations of 1 3 2 Methylpropyl Phenyl Ethan 1 One
Oxidation Reactions of the Carbonyl and Alkyl Moieties
The oxidation of 1-[3-(2-Methylpropyl)phenyl]ethan-1-one can occur at either the acetyl group or the isobutyl side chain, depending on the reagents and conditions employed.
Oxidation of the Carbonyl Moiety: A classic oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgpw.livechemistrysteps.com In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbons. The migratory aptitude of the attached groups determines the regioselectivity of the insertion. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com For this compound, the competition is between the 3-(2-methylpropyl)phenyl group and the methyl group. Due to the higher migratory aptitude of the aryl group compared to the methyl group, the expected product of Baeyer-Villiger oxidation would be 3-(2-methylpropyl)phenyl acetate. pw.live
Oxidation of the Alkyl Moieties: Both the methyl part of the acetyl group and the isobutyl side chain are susceptible to oxidation under certain conditions. Studies on the degradation of related compounds, such as the isomeric 4-(2-methylpropyl)acetophenone (an intermediate in ibuprofen (B1674241) degradation), show that the methyl group of the acetophenone (B1666503) can be selectively oxidized to generate an aldehyde, which can be further oxidized to a carboxylic acid. researchgate.net Similarly, the benzylic position of the isobutyl group (the -CH2- group attached to the ring) can be oxidized. Under strong oxidizing conditions, this could lead to the formation of a secondary alcohol, which could be further oxidized to a ketone. Severe oxidation can lead to the cleavage of the side chain.
Reduction Reactions of the Ketone Functionality
The ketone functionality is readily reduced to a secondary alcohol. For complete deoxygenation to an alkane, more forceful reduction methods are required.
Reduction to an Alcohol: The carbonyl group can be easily reduced to a secondary alcohol, 1-[3-(2-methylpropyl)phenyl]ethan-1-ol, using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are standard reagents for this transformation. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, or Ni) can also achieve this reduction.
Complete Deoxygenation to an Alkane: To reduce the ketone all the way to an alkane (forming 1-ethyl-3-(2-methylpropyl)benzene), harsher conditions are necessary. The two primary methods are the Clemmensen reduction and the Wolff-Kishner reduction. vedantu.comstackexchange.comquora.comdifferencebetween.com
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is particularly effective for aryl ketones. stackexchange.comquora.com However, the strongly acidic conditions preclude its use with substrates that have acid-sensitive functional groups. quora.comdifferencebetween.comquora.com
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, typically potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. quora.com These strongly basic conditions make it a complementary method to the Clemmensen reduction, suitable for substrates that are base-stable but acid-sensitive. quora.comdifferencebetween.com
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Further substitution on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the acetyl group and the isobutyl group. wikipedia.orglumenlearning.com
Directing Effects:
The acetyl group (-COCH₃) is an electron-withdrawing group due to the electronegativity of the oxygen and resonance effects. It deactivates the ring towards electrophilic attack and is a meta-director. youtube.comorganicchemistrytutor.com It directs incoming electrophiles to position 5.
The isobutyl group (-CH₂CH(CH₃)₂) is an alkyl group. It is an electron-donating group through induction, which activates the ring (making it more reactive than benzene) and is an ortho, para-director. youtube.comorganicchemistrytutor.com It directs incoming electrophiles to positions 2, 4, and 6.
Regioselectivity: The positions on the ring are influenced by these conflicting directing effects. The activating, ortho, para-directing isobutyl group generally has a stronger influence than the deactivating meta-directing acetyl group.
Position 2: ortho to the isobutyl group and ortho to the acetyl group. This position is highly sterically hindered by both adjacent groups.
Position 4: para to the isobutyl group and ortho to the acetyl group. Substitution here is electronically favored by the isobutyl group.
Position 5: meta to both the isobutyl and acetyl groups. This position is electronically favored by the acetyl group.
Position 6: ortho to the isobutyl group and meta to the acetyl group. This position is less sterically hindered than position 2.
The outcome of an electrophilic aromatic substitution reaction is typically a mixture of products, with substitution at positions 4, 5, and 6 being the most likely. The exact ratio of products would depend on the specific reaction, the nature of the electrophile, and the reaction conditions (e.g., temperature, catalyst). Steric hindrance will likely disfavor substitution at position 2.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mixture of 4-nitro-, 5-nitro-, and 6-nitro-1-[3-(2-methylpropyl)phenyl]ethan-1-one |
| Bromination | Br₂, FeBr₃ | Mixture of 4-bromo-, 5-bromo-, and 6-bromo-1-[3-(2-methylpropyl)phenyl]ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | Mixture of sulfonic acid derivatives, primarily at positions 4, 5, and 6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to the presence of a deactivating acetyl group on the ring |
Nucleophilic Reactions at the Carbonyl Carbon
The carbonyl group (C=O) is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. wikipedia.org This leads to nucleophilic addition reactions, where the π-bond of the carbonyl is broken, and a tetrahedral intermediate is formed. wikipedia.org
Grignard Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgX) results in the formation of a new carbon-carbon bond and, after acidic workup, a tertiary alcohol. rsc.orgacs.orgstudyraid.comlibretexts.org For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(3-(2-methylpropyl)phenyl)propan-2-ol.
Wittig Reaction: The Wittig reaction provides a powerful method for synthesizing alkenes from ketones. lumenlearning.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org The ketone reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with the alkylidene group from the ylide. This reaction would convert this compound into 1-(2-methylpropyl)-3-(prop-1-en-2-yl)benzene.
| Nucleophile/Reagent | Reaction Type | Product |
|---|---|---|
| CH₃MgBr, then H₃O⁺ | Grignard Reaction | 2-(3-(2-methylpropyl)phenyl)propan-2-ol |
| Ph₃P=CH₂ | Wittig Reaction | 1-(2-methylpropyl)-3-(prop-1-en-2-yl)benzene |
| HCN | Cyanohydrin Formation | 2-(3-(2-methylpropyl)phenyl)-2-hydroxypropanenitrile |
| R-NH₂ (Primary Amine) | Imine Formation | N-alkyl-1-(3-(2-methylpropyl)phenyl)ethan-1-imine |
Stability and Degradation Pathways of this compound and Related Structures
The stability of this compound is influenced by environmental factors such as oxidizing agents, heat, and light. Its degradation pathways are of interest for understanding its environmental persistence and the formation of transformation products.
Oxidative degradation, particularly through advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH), is a primary pathway for the breakdown of aromatic compounds in the environment. mdpi.comnih.govnih.gov Studies on the degradation of the structurally similar compound ibuprofen and its main photochemical transformation product, 4-isobutylacetophenone, provide significant insight into the likely degradation pathways. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua
The degradation is typically initiated by the attack of •OH radicals, which can occur at several sites:
Aromatic Ring: Hydroxylation of the phenyl ring can occur, leading to the formation of various hydroxylated derivatives.
Alkyl Side Chains: The isobutyl and acetyl groups are also susceptible to radical attack. This can lead to demethylation, decarboxylation (if the acetyl group is first oxidized to a carboxylic acid), and cleavage of the side chains. nih.gov
Ring Opening: Following initial oxidation and hydroxylation steps, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic carboxylic acids and eventually mineralization to CO₂ and H₂O. researchgate.net
| Potential Intermediate | Formation Pathway |
|---|---|
| Hydroxylated this compound derivatives | •OH radical attack on the aromatic ring |
| 1-(3-isobutylphenyl)ethanol | Reduction of the ketone (can be an intermediate in some pathways) |
| 3-isobutylphenol | Cleavage of the acetyl group |
| Short-chain aliphatic acids (e.g., acetic acid, formic acid) | Ring-opening reactions of aromatic intermediates |
The thermal stability of a compound is its ability to resist decomposition at high temperatures. Thermal degradation studies are often performed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. bath.ac.uk From TGA data, kinetic parameters such as the activation energy of decomposition can be determined using methods like the Flynn-Wall-Ozawa method. tandfonline.comresearchgate.net
Acid-Base Reaction Pathways
No specific studies on the acid-base reaction pathways of this compound were found. Information regarding the pKa of its conjugate acid or its behavior in the presence of strong acids or bases is not documented in the available literature.
Kinetic and Mechanistic Studies of Chemical Transformations
Detailed kinetic and mechanistic studies on the chemical transformations of this compound are not available. While general reactions of aromatic ketones are known, specific investigations into the mechanisms of these reactions for this particular compound have not been published.
Empirical Rate Law Determination
There is no available data from which to determine the empirical rate law for any reaction involving this compound. Such a determination would require experimental data from kinetic studies that have not been performed or published.
Hammett Plot Analysis
A Hammett plot analysis for this compound or its derivatives is not possible without the relevant experimental data. This type of analysis requires the measurement of reaction rates or equilibrium constants for a series of meta- or para-substituted derivatives, none of which are available in the literature.
Isotope Effect Studies
No isotope effect studies have been conducted on reactions involving this compound. These studies are crucial for elucidating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step, but no such research has been reported for this compound.
Intramolecular Rearrangements and Migration Pathways
There are no documented studies on the intramolecular rearrangements and migration pathways of this compound. While aromatic ketones can undergo rearrangements like the Fries rearrangement, there is no specific information on whether this compound undergoes such transformations or the pathways involved.
Computational Chemistry and Theoretical Studies of 1 3 2 Methylpropyl Phenyl Ethan 1 One
Quantum Chemical Calculations (Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely employed to predict molecular geometries, electronic properties, and spectroscopic features of organic compounds. For a molecule like 1-[3-(2-Methylpropyl)phenyl]ethan-1-one, DFT calculations can provide fundamental insights into its behavior at the atomic level.
Optimized Molecular Geometries and Conformations
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. masjaps.com This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the key geometrical parameters include bond lengths, bond angles, and dihedral angles.
The conformation is largely defined by the orientation of the acetyl group and the 2-methylpropyl (isobutyl) group relative to the phenyl ring. The acetyl group's methyl and carbonyl components will have specific spatial arrangements with respect to the aromatic ring. Similarly, the flexible isobutyl group can adopt several conformations, and DFT calculations can identify the most energetically favorable one. In related studies of substituted acetophenones, the acetyl group is often found to be nearly coplanar with the phenyl ring to maximize conjugation, though steric hindrance from substituents can cause some out-of-plane twisting.
Table 1: Representative Optimized Geometrical Parameters for an Alkyl-Substituted Acetophenone (B1666503) (Illustrative) Data in this table is hypothetical and based on typical values for similar structures calculated using DFT (e.g., B3LYP/6-311++G(d,p) level of theory).
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| Caromatic-Cacetyl | ~1.50 Å | |
| C-H (methyl) | ~1.10 Å | |
| Bond Angle | Caromatic-C-O (acetyl) | ~120.5° |
| Caromatic-C-C (acetyl) | ~119.0° | |
| Dihedral Angle | Caromatic-Caromatic-C-O | ~0-10° |
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic excitation properties. researchgate.net
For an aromatic ketone like this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the conjugated system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net DFT calculations can precisely map the spatial distribution of these orbitals and calculate their energies.
Table 2: Illustrative Frontier Molecular Orbital Energies for an Alkyl-Substituted Acetophenone Data is representative and based on typical DFT calculation results for similar molecules.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Vibrational Frequency Analysis for Spectroscopic Assignment
Theoretical vibrational frequency analysis using DFT is a standard method to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the normal modes of vibration. masjaps.com These calculated frequencies can then be compared with experimental spectroscopic data to assign specific absorption bands to particular molecular motions, such as stretching, bending, or wagging of functional groups. researchgate.net
For this compound, key vibrational modes would include the C=O stretching of the ketone group (typically a strong band in the IR spectrum), C-H stretching of the aromatic ring and alkyl groups, and various C-C stretching and bending modes within the phenyl ring. researchgate.net
Table 3: Representative Calculated Vibrational Frequencies and Their Assignments (Illustrative) Frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and method limitations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring C-H |
| Aliphatic C-H Stretch | 2980 - 2850 | Methyl/Propyl C-H |
| Carbonyl C=O Stretch | ~1690 | Ketone C=O |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl Ring Skeletal |
| C-H Bending | 1450 - 1350 | Methyl/Propyl C-H |
¹H and ¹³C NMR Chemical Shift Prediction
Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra. researchgate.netmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
Predicting the ¹H and ¹³C NMR spectra for this compound would allow for the assignment of each peak to a specific hydrogen or carbon atom in the molecule. This is invaluable for structural elucidation and for confirming experimental results. The calculations are sensitive to the molecular geometry, making an accurate optimized structure essential for reliable predictions. acs.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Values are hypothetical, based on typical ranges for the functional groups present.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | - | ~199.0 |
| Acetyl Methyl (CH₃) | ~2.5 | ~26.5 |
| Aromatic Carbons (C-H) | 7.2 - 7.8 | 128.0 - 135.0 |
| Aromatic Carbon (C-C=O) | - | ~137.0 |
| Aromatic Carbon (C-Alkyl) | - | ~145.0 |
| Isobutyl CH | ~2.6 | ~45.0 |
| Isobutyl CH₂ | ~2.9 | ~30.0 |
| Isobutyl CH₃ | ~0.9 | ~22.5 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not available, this technique could be applied to understand its dynamic behavior in various environments.
For instance, MD simulations could model the compound in a solvent to study solvation effects and how solvent molecules arrange themselves around the solute. It could also be used to explore conformational dynamics, observing how the isobutyl side chain rotates and flexes over time. In the context of materials science, if the compound were part of a larger system, such as a polymer or a liquid crystal, MD simulations could help predict macroscopic properties based on intermolecular interactions at the atomic scale.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the electron density of the crystal into molecular fragments. By mapping properties onto this surface, one can gain insights into the nature and strength of interactions between neighboring molecules.
Properties mapped onto the surface include dnorm (which identifies close intermolecular contacts), shape index, and curvedness. acs.org A two-dimensional "fingerprint plot" is also generated, which summarizes all intermolecular contacts, with different types of interactions (e.g., H···H, C···H, O···H) appearing in distinct regions of the plot. semanticscholar.orgacs.org
For this compound, a Hirshfeld analysis would likely reveal the following key interactions:
C···H/H···C contacts: These represent interactions between the carbon atoms of the phenyl ring and hydrogen atoms of neighboring molecules, often indicative of C-H···π interactions.
O···H/H···O contacts: These are crucial interactions involving the carbonyl oxygen atom and hydrogen atoms from adjacent molecules, representing weak C-H···O hydrogen bonds that play a significant role in stabilizing the crystal structure.
Table 5: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Aromatic Ketone (Illustrative)
| Contact Type | Percentage Contribution | Description |
| H···H | ~50-60% | Van der Waals forces and general packing |
| C···H | ~20-25% | C-H···π interactions |
| O···H | ~10-15% | Weak hydrogen bonding |
| C···C | ~3-5% | π-π stacking (if present) |
In Silico Prediction of Molecular Properties
In silico methods, which utilize computer simulations, are instrumental in predicting the molecular properties of compounds like this compound, offering insights into their behavior and potential applications. These computational approaches are crucial in the early stages of research to forecast a molecule's characteristics without the need for extensive laboratory experiments.
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its physical and chemical properties. Conformational analysis of this compound involves identifying its most stable conformations and the energy barriers between them.
Detailed research findings indicate that Density Functional Theory (DFT) is a powerful tool for these investigations. For this compound, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to determine its optimized structure. smolecule.com This method provides the minimum energy conformation of the molecule, which is its most stable three-dimensional shape. smolecule.com The energy landscape, a mapping of the molecule's potential energy as a function of its atomic coordinates, reveals the relative stabilities of different conformations and the energy required to transition between them. The presence of a flexible 2-methylpropyl group and an ethanone (B97240) substituent on the phenyl ring allows for various rotational isomers, the energies of which can be calculated to construct a detailed energy landscape.
In Silico Physicochemical Property Prediction (e.g., solubility, lipophilicity)
Computational tools can accurately predict a range of physicochemical properties for this compound, which are critical for its handling, formulation, and biological interactions. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), and solubility are key determinants of a compound's pharmacokinetic profile.
Various online databases and software provide calculated values for these properties. For instance, the XLogP3-AA value, a computed measure of lipophilicity, can be obtained from chemical databases. Other predicted properties include molecular weight, the number of rotatable bonds, hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These parameters collectively influence the molecule's absorption and distribution characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16O | guidechem.comamericanelements.com |
| Molecular Weight | 176.26 g/mol | guidechem.comamericanelements.com |
| XLogP3-AA | 3.2 | guidechem.com |
| Rotatable Bond Count | 3 | guidechem.com |
| Hydrogen Bond Donor Count | 0 | guidechem.com |
| Hydrogen Bond Acceptor Count | 1 | guidechem.com |
| Topological Polar Surface Area | 17.1 Ų | guidechem.com |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a crucial step in evaluating the drug-likeness of a compound. These computational models assess how a molecule is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and excreted. While specific ADME studies for this compound are not extensively documented in publicly available literature, general principles and predictions can be inferred from its structure and physicochemical properties.
ADME prediction tools, such as those available in software suites like Schrödinger's QikProp or online platforms like SwissADME, can provide valuable insights. schrodinger.com These tools analyze parameters like those listed in Table 1 to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. For a molecule with the characteristics of this compound, predictions would likely indicate good oral bioavailability due to its moderate lipophilicity and relatively small size.
Table 2: General In Silico ADME Predictions for Compounds with Similar Physicochemical Properties
| ADME Property | Predicted Outcome | Rationale |
| Absorption | High | Favorable LogP and molecular weight. |
| Distribution | Moderate | Likely to distribute into tissues but may have limited CNS penetration. |
| Metabolism | Susceptible to oxidation | The presence of a ketone and alkyl groups provides sites for metabolic enzymes. |
| Excretion | Likely renal and/or hepatic | Dependent on the polarity of metabolites. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netbiotech-asia.orgnih.govnih.gov This method is widely used to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.
Although specific molecular docking studies featuring this compound are not readily found in the literature, the methodology can be described. The process involves preparing the 3D structures of both the ligand (the small molecule) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Structure-Activity Relationship (SAR) Studies based on Computational and Biological Data
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net By combining computational data with experimental biological results for a series of related compounds, researchers can identify the chemical features that are crucial for a desired effect.
For a class of compounds like aromatic ketones, including this compound, SAR studies would involve synthesizing and testing a variety of analogs with modifications to the phenyl ring substituents and the ketone side chain. Computational methods can guide the design of these analogs by predicting how changes in structure will affect properties like binding affinity to a target protein. For example, altering the position or nature of the alkyl substituent on the phenyl ring could significantly impact biological activity, and these effects can be rationalized through molecular modeling.
Biological Activity Research of 1 3 2 Methylpropyl Phenyl Ethan 1 One and Its Derivatives
In Vitro Antimicrobial Properties
Derivatives of isobutylacetophenone, especially chalcones, have been identified as possessing notable antimicrobial properties. nih.gov A series of 25 novel chalcones synthesized from 4-isobutylacetophenone were evaluated for their activity against various bacterial and fungal strains using the serial tube dilution method to determine their Minimum Inhibitory Concentration (MIC). nih.gov
Among the synthesized compounds, those featuring specific substitutions on the phenyl ring demonstrated the most potent activity. For instance, a chalcone (B49325) derivative with a 2,4-dichlorophenyl group and another with a 2,4-difluorophenyl group were found to be the most effective against both bacterial and fungal strains, each recording a MIC value of 16 µg/mL. nih.gov The research indicates that the presence and position of electron-withdrawing groups on the aromatic ring of the chalcone structure play a crucial role in their antimicrobial efficacy. nih.gov
The antibacterial activity was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.netgsconlinepress.com Antifungal activity was assessed against pathogens including Candida albicans and Aspergillus niger. nih.govresearchgate.net The broad-spectrum activity of these derivatives highlights their potential as lead compounds for the development of new antimicrobial agents. nih.govmdpi.com
| Compound Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| (E)-1-(4'-Isobutylphenyl)-3-(2'',4''-dichlorophenyl)-2-propen-1-one | S. aureus | 16 | nih.gov |
| (E)-1-(4'-Isobutylphenyl)-3-(2'',4''-dichlorophenyl)-2-propen-1-one | C. albicans | 16 | nih.gov |
| (E)-1-(4'-Isobutylphenyl)-3-(2'',4''-difluorophenyl)-2-propen-1-one | S. aureus | 16 | nih.gov |
| (E)-1-(4'-Isobutylphenyl)-3-(2'',4''-difluorophenyl)-2-propen-1-one | C. albicans | 16 | nih.gov |
| (E)-1-(4'-Isobutylphenyl)-3-(4''-nitrophenyl)-2-propen-1-one | S. aureus | 32 | nih.gov |
| (E)-1-(4'-Isobutylphenyl)-3-(2''-pyridinyl)-2-propen-1-one | E. coli | 64 | nih.gov |
In Vitro Anti-inflammatory Effects
Acetophenone (B1666503) derivatives have been investigated for their anti-inflammatory properties in various in vitro models. nih.govnih.gov Research has shown that these compounds can modulate key inflammatory pathways. One established method for evaluating in vitro anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization method, which assesses the ability of a compound to prevent hemolysis induced by hypotonic solutions, a process analogous to the stabilization of lysosomal membranes. sphinxsai.com
The anti-inflammatory action of these compounds is often linked to their ability to inhibit the production of inflammatory mediators. For example, certain acetophenone derivatives have been shown to effectively inhibit the release of prostaglandin (B15479496) E(2) (PGE(2)) in cell cultures stimulated by ultraviolet B (UVB) radiation. nih.gov Furthermore, studies on related compounds have demonstrated the capacity to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophage cells. nih.govresearchgate.net This inhibition of key mediators suggests that these derivatives interfere with major inflammatory signaling cascades. researchgate.net
In Vitro Antioxidant Activity
Many chalcone derivatives synthesized from acetophenones exhibit significant antioxidant activity. who.intresearchgate.net The antioxidant potential of these compounds is typically evaluated using a panel of in vitro assays that measure their ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and nitric oxide (NO) scavenging assays. gsconlinepress.comijcea.org
The structure of the chalcone derivative significantly influences its antioxidant capacity. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are particularly important. gsconlinepress.com For instance, studies have shown that chalcones with hydroxyl groups on one of the phenyl rings exhibit potent radical scavenging activity, with IC50 values comparable to or even better than standard antioxidants like ascorbic acid. gsconlinepress.comwho.int This activity is attributed to their ability to donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction. jcsp.org.pk
| Compound Derivative | Assay | Activity (IC50 in µg/mL) | Reference |
|---|---|---|---|
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 | gsconlinepress.com |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | gsconlinepress.com |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 | gsconlinepress.com |
| Chalcone JVC3 | Nitric Oxide Scavenging | 250.51 µM | ijcea.org |
| Chalcone JVC2 | Lipid Peroxidation | 33.64 µM | ijcea.org |
Enzyme Inhibition Studies (e.g., Lipoxygenase)
The biological activities of acetophenone and chalcone derivatives are often mediated by their ability to inhibit specific enzymes. nih.govnih.gov These compounds have been evaluated against a range of enzymes implicated in various diseases. For example, the anti-inflammatory effects of some derivatives are directly linked to their inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.commdpi.com Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. mdpi.com
Beyond inflammatory enzymes, acetophenone derivatives have shown inhibitory activity against several metabolic enzymes. Studies have demonstrated that certain derivatives can effectively inhibit α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE), with inhibition constants (Ki) in the micromolar range. nih.gov Chalcones have also been explored as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders. nih.gov This broad inhibitory profile suggests that these scaffolds can be modified to target a variety of enzymes for therapeutic purposes. mdpi.comnrfhh.com
In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., HCT-116, A549, MCF-7)
A significant area of research for isobutylacetophenone derivatives has been their potential as anticancer agents. Numerous studies have evaluated the in vitro cytotoxicity of novel chalcones against a panel of human cancer cell lines, including colon cancer (HCT-116), lung cancer (A549), and breast cancer (MCF-7). mdpi.comresearchgate.netjksus.org The cytotoxicity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Research has shown that the cytotoxic effects are highly dependent on the specific chemical structure of the derivative. For example, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety have demonstrated potent, broad-spectrum cytotoxicity against A549, HCT-116, and MCF-7 cell lines, with some compounds showing significantly lower IC50 values than the reference drug gefitinib. researchgate.net Similarly, certain bis-chalcone derivatives have exhibited strong activity against the MCF-7 breast cancer cell line, with IC50 values more potent than the standard drug tamoxifen. bmrat.org These findings underscore the potential of these compounds as scaffolds for the development of novel chemotherapeutic agents. researchgate.netmdpi.comnih.gov
| Compound Derivative | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | A549 (Lung) | 0.00279 | researchgate.net |
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | HCT-116 (Colon) | 0.00669 | researchgate.net |
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | MCF-7 (Breast) | 0.00421 | researchgate.net |
| Bis-chalcone Derivative (Compound 6) | MCF-7 (Breast) | 4.4 | bmrat.org |
| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |
| Benzimidazole Derivative (se-182) | MCF-7 (Breast) | 65.89 | jksus.org |
Molecular Target Identification and Ligand-Binding Affinity Studies
To understand the interaction between the active derivatives and their biological targets, computational molecular docking studies are frequently employed. nih.govonlinescientificresearch.com These in silico techniques predict the most favorable binding pose and estimate the binding affinity of a ligand (the derivative) within the active site of a target protein. irjmets.com Such studies have been crucial in identifying potential molecular targets and rationalizing the observed biological activities.
For instance, docking studies on chalcone derivatives have been performed against enzymes like COX-2, MAO-B, and various microbial enzymes. mdpi.comnih.govonlinescientificresearch.com These analyses reveal specific molecular interactions, such as hydrogen bonds and π-π stacking, between the chalcone and key amino acid residues in the enzyme's active site. mdpi.com In the context of anticancer activity, docking has been used to study the binding of derivatives to cancer-related proteins, comparing their binding energies to those of known drugs like doxorubicin (B1662922) and tamoxifen. bmrat.orgnih.gov These computational insights are invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. nih.gov
Mechanistic Elucidation of Biological Actions at the Molecular Level
The elucidation of the molecular mechanisms underlying the observed biological activities is a key goal of this research. By combining in vitro bioactivity data with computational studies, a clearer picture of how these compounds function at the molecular level emerges.
The anti-inflammatory action of many acetophenone and chalcone derivatives is attributed to their inhibition of the COX and LOX enzymes, which blocks the biosynthesis of pro-inflammatory prostaglandins and leukotrienes. mdpi.comonlinescientificresearch.com Additionally, they can suppress inflammatory responses by inhibiting the production of key cytokines like TNF-α, which is often mediated through the inhibition of signaling pathways like NF-κB. nih.govresearchgate.net
The antimicrobial activity is explained through computational 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models. nih.gov These models identify the critical structural features of the chalcone molecule—such as the presence of specific electrostatic and hydrophobic groups—that are responsible for its ability to inhibit microbial growth. nih.gov For cytotoxicity, the mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through the activation of apoptotic signaling pathways, including the activation of caspases, which are enzymes that execute the apoptotic process. researchgate.net The ability of these compounds to bind and inhibit specific enzymes, as confirmed by molecular docking, provides a direct mechanism for their observed pharmacological effects. nih.gov
Synthesis and Exploration of 1 3 2 Methylpropyl Phenyl Ethan 1 One Derivatives and Analogues
Design Principles for Novel Analogues
The design of novel analogues of 1-[3-(2-Methylpropyl)phenyl]ethan-1-one is guided by established principles of medicinal chemistry, aiming to systematically modify its structure to explore and optimize its physicochemical and biological properties. These principles involve strategic alterations to the molecular scaffold, the introduction of diverse functional groups, and the consideration of stereochemistry.
Scaffold modification, or scaffold hopping, is a key strategy for discovering structurally novel compounds by altering the core structure of a molecule. nih.gov This approach moves beyond simple functional group modification to create entirely new chemical entities that may possess improved properties or novel biological activities. nih.gov
Key strategies for modifying the this compound scaffold include:
Ring Opening and Closure: Manipulating the flexibility of the molecule can be achieved by opening the phenyl ring or by creating new ring systems fused to the existing scaffold. nih.gov This alters the conformational freedom of the molecule, which can impact its binding to biological targets. nih.gov
Atom Replacement: Swapping carbon atoms within the aromatic ring for heteroatoms (such as nitrogen, oxygen, or sulfur) can fundamentally change the electronic properties and hydrogen bonding capabilities of the scaffold. nih.gov
Scaffold Reorganization: More extensive changes can involve replacing the phenyl ethanone (B97240) core with a completely different chemical backbone while aiming to retain the key interaction points of the original molecule. nih.gov
Table 1: Scaffold Modification Strategies
| Strategy | Description | Potential Outcome |
|---|---|---|
| Isosteric Replacement | Replacing atoms or groups of atoms with others that have similar physical or chemical properties. For example, replacing the phenyl ring with a thiophene ring. | Altered metabolic stability, solubility, and target interaction. |
| Ring System Variation | Changing the core ring structure, such as substituting the benzene (B151609) ring with a different aromatic or non-aromatic ring system. nih.gov | Introduction of novel structural features and exploration of new chemical space. nih.gov |
| Scaffold Hopping | Replacing the central core structure with a functionally equivalent but structurally distinct scaffold. nih.gov | Discovery of new chemotypes with potentially improved patentability and drug-like properties. nih.gov |
Incorporating heterocyclic systems is a widely used strategy in drug design to enhance pharmacological activity and modulate physicochemical properties. mdpi.commdpi.com Five-membered heterocyclic compounds like furan, pyrrole, and thiophene are particularly significant in medicinal and materials chemistry. nih.gov Replacing the phenyl ring of this compound with a heterocyclic moiety can introduce heteroatoms that may act as hydrogen bond donors or acceptors, improve solubility, and alter the electronic nature of the molecule.
The synthesis of molecules containing heterocyclic systems often involves multi-step procedures or one-pot reactions. mdpi.com For instance, 1,2,3-triazoles are an important class of nitrogenous heterocycles that have been incorporated into a wide spectrum of pharmaceutically interesting compounds. researchgate.net The synthesis of such moieties can be achieved through various modern synthetic methods, including click chemistry. mdpi.com
Table 2: Examples of Heterocyclic Moieties for Incorporation
| Heterocycle | Class | Potential Synthetic Precursor |
|---|---|---|
| Pyrrole | Nitrogen-containing five-membered ring | 2-amino acid-derived enamines mdpi.com |
| Thiophene | Sulfur-containing five-membered ring | Thiosalicylic acid mdpi.com |
| 1,2,3-Triazole | Nitrogen-containing five-membered ring | Organic azides and alkynes researchgate.net |
| Quinoxaline | Nitrogen-containing fused heterocyclic system | 1,2-diaminobenzene derivatives researchgate.net |
The parent compound, this compound, is achiral. The introduction of one or more chiral centers can lead to the formation of stereoisomers (enantiomers and diastereomers), which may exhibit significantly different biological activities, metabolic profiles, and toxicities. A full understanding of the stereochemistry in each synthetic step is crucial for isolating the desired isomer. nih.gov
A straightforward stereochemical modification would be the asymmetric reduction of the ketone group to a secondary alcohol, creating a chiral center at the carbon bearing the hydroxyl group. This would result in (R)- and (S)-enantiomers of 1-[3-(2-methylpropyl)phenyl]ethan-1-ol. Advanced synthetic methods can control the stereochemical outcome of such reactions to produce a single, optically pure isomer. nih.gov Confirmation of the stereochemistry often relies on techniques like X-ray crystallography. mdpi.com
Table 3: Potential Stereochemical Modifications
| Modification | Chiral Center Location | Resulting Isomers |
|---|---|---|
| Asymmetric reduction of the ketone | Carbonyl carbon | (R)- and (S)-alcohols |
| Introduction of a chiral substituent on the ring | Aromatic ring carbon | (R)- and (S)-atropisomers (if rotation is hindered) |
| Asymmetric functionalization of the alkyl chain | Isobutyl side chain | Diastereomers |
Strategies for Molecular Hybridization
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units with known biological activity) into a single "hybrid" molecule. mdpi.commdpi.com This approach aims to create compounds with modified selectivity, different modes of action, or the ability to overcome drug resistance. mdpi.com
For this compound, a hybridization strategy could involve connecting its core structure to another bioactive scaffold. A common method to achieve this is through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. mdpi.com This allows for the efficient and modular synthesis of a library of hybrid compounds. mdpi.com
Table 4: Molecular Hybridization Concepts
| Component A | Linker | Component B (Example Pharmacophore) | Resulting Hybrid Class |
|---|---|---|---|
| This compound derivative | 1,2,3-Triazole | Ferrocene | Ferrocene-phenyl ethanone hybrid mdpi.com |
| This compound derivative | Amide bond | Piperidine scaffold | Phenyl ethanone-piperidine hybrid mdpi.com |
Functionalization of the Aromatic Ring and Alkyl Side Chain
The functionalization of the existing scaffold provides a direct route to fine-tune the molecule's properties. Both the aromatic ring and the isobutyl side chain of this compound are amenable to a variety of chemical transformations.
The aromatic ring can undergo electrophilic substitution reactions to introduce a wide range of functional groups. The existing acetyl and isobutyl groups will direct new substituents primarily to the ortho and para positions relative to themselves. Aromatic ring hydroxylation is a common metabolic functionalization pathway for many drug molecules containing a phenyl group. mdpi.com
The alkyl side chain and the ketone group also offer sites for modification. The ketone can be reduced to an alcohol, converted to an oxime, or used in condensation reactions. nbinno.com The isobutyl group can be hydroxylated or otherwise functionalized, for instance, to produce compounds like 1-[3-(2,3-dihydroxy-2-methylpropyl)phenyl]ethanone. nih.gov
Table 5: Functionalization Reactions
| Target Site | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |
| Aromatic Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Di-ketone derivative |
| Ketone Group | Reduction | NaBH₄ | Secondary alcohol |
| Alkyl Side Chain | Oxidation/Hydroxylation | Oxidizing agents | Hydroxylated side chain derivative nih.gov |
Synthesis of Structural Isomers and Homologues
Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms. wikipedia.org Homologues are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene (B1212753) group (-CH₂-). Synthesizing isomers and homologues of this compound is essential for exploring the structure-activity relationship (SAR).
Positional Isomers: These isomers differ in the position of the substituents on the aromatic ring. For the parent compound (C₁₂H₁₆O), positional isomers would include 1-[2-(2-methylpropyl)phenyl]ethan-1-one and 1-[4-(2-methylpropyl)phenyl]ethan-1-one. These can be synthesized via Friedel-Crafts acylation of isobutylbenzene, which typically yields a mixture of ortho and para products, with the para isomer being the major product due to steric hindrance.
Skeletal Isomers: These isomers have different carbon skeletons. For the C₄H₉ alkyl group, skeletal isomers include sec-butyl and tert-butyl groups. The synthesis of 1-[3-(1-methylpropyl)phenyl]ethan-1-one (sec-butyl isomer) or 1-[3-(1,1-dimethylethyl)phenyl]ethan-1-one (tert-butyl isomer) would require starting with the corresponding sec-butylbenzene or tert-butylbenzene.
Homologues: The synthesis of homologues would involve changing the length of the alkyl side chain. For example, 1-[3-propylphenyl]ethan-1-one or 1-[3-pentylphenyl]ethan-1-one would be lower and higher homologues, respectively. Synthetic routes often start from the appropriately substituted acetophenone (B1666503), which can be further modified. mdpi.com
Table 6: Structural Isomers and Homologues of this compound
| Type | Compound Name | Structural Difference |
|---|---|---|
| Positional Isomer | 1-[4-(2-Methylpropyl)phenyl]ethan-1-one | Isobutyl group at position 4 |
| Positional Isomer | 1-[2-(2-Methylpropyl)phenyl]ethan-1-one | Isobutyl group at position 2 |
| Skeletal Isomer | 1-[3-(1-Methylpropyl)phenyl]ethan-1-one | Sec-butyl group instead of isobutyl |
| Functional Isomer | 3-(2-Methylpropyl)phenylacetaldehyde | Aldehyde instead of ketone wikipedia.org |
| Homologue | 1-[3-Propylphenyl]ethan-1-one | Propyl group (-CH₂) shorter |
| Homologue | 1-[3-Pentylphenyl]ethan-1-one | Pentyl group (-CH₂) longer |
Influence of Substituent Effects on Reactivity and Biological Activity
The reactivity and biological activity of aromatic ketones like this compound are significantly influenced by the nature and position of substituents on the phenyl ring. These effects can be broadly categorized into electronic and steric effects, which modulate the molecule's interaction with biological targets and its behavior in chemical reactions.
Theoretical studies on similar phenolic compounds, such as tyrosol derivatives, demonstrate that the introduction of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., nitro, carboxyl) alters the molecule's antioxidant capabilities by affecting reaction enthalpies. researchgate.net For instance, electron-donating substituents tend to increase the proton dissociation enthalpy, while electron-withdrawing groups increase the bond dissociation enthalpy and ionization potential. researchgate.net Applying these principles to this compound, the introduction of an electron-donating group on the phenyl ring would likely increase the nucleophilicity of the aromatic system and the carbonyl oxygen. Conversely, an electron-withdrawing group would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
In the context of biological activity, structure-activity relationship (SAR) studies on various analogues provide valuable insights. For example, in a series of eugenol analogues, the presence, position, and type of substituents like allyl, hydroxyl, and methoxy (B1213986) groups were found to be critical for their antifungal activity. mdpi.com Similarly, research on 1-phenyl-2-(phenylamino) ethanone derivatives as potential inhibitors of the MCR-1 protein revealed that modifications to the phenyl rings and the amino group significantly impacted their inhibitory activity. mdpi.com For derivatives of this compound, introducing substituents could modulate properties like lipophilicity, which governs membrane permeability, and the ability to form hydrogen bonds or other interactions with a biological target.
Furthermore, the reactivity in synthetic transformations, such as cycloaddition reactions, is also heavily dependent on substituent effects. Studies on azomethine ylides show that electron-withdrawing and electron-releasing groups can alter the electronic structure and, consequently, the reactivity and selectivity of the cycloaddition. mdpi.com Similarly, for this compound, substituents would influence its reactivity as a substrate in various organic reactions. For instance, electron-withdrawing groups would favor reactions where the phenyl ring acts as an electrophile, while electron-donating groups would enhance its role as a nucleophile in electrophilic aromatic substitution reactions. The interplay of these electronic effects ultimately dictates the synthetic utility and biological profile of the resulting derivatives. chemrxiv.org
Impurity Profiling of Structurally Similar Compounds (e.g., Ibuprofen (B1674241) derivatives)
Impurity profiling is a critical aspect of pharmaceutical development and quality control, providing insights into the synthesis pathway and potential degradation products of an active pharmaceutical ingredient (API). While specific impurity data for this compound is not extensively detailed, a comprehensive profile can be inferred from structurally similar compounds, most notably ibuprofen. Ibuprofen, being a derivative of 4-(2-methylpropyl)phenyl propanoic acid, shares the same isobutylphenyl moiety, making its synthesis-related impurities highly relevant.
During the production and storage of ibuprofen, a variety of impurities and degradation products can form. amazonaws.com These impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation. The analysis of these impurities is crucial to meet regulatory guidelines. amazonaws.com
One key impurity is the positional isomer of the title compound, 1-[4-(2-Methylpropyl)phenyl]ethanone , also known as 4-isobutylacetophenone. This compound is listed as Impurity E in the European Pharmacopoeia (EP) for ibuprofen and can be a degradation product resulting from oxidative and thermal treatments. amazonaws.comamericanchemicalsuppliers.com Other structurally related ketone impurities include 1-(3-Benzoylphenyl)ethanone , which is an impurity (Impurity A) associated with ketoprofen, another profen drug. mdpi.com The formation of such impurities can occur through degradation or as by-products of the synthesis process itself. mdpi.com
The table below details some of the known impurities in the synthesis of ibuprofen, many of which are structurally analogous to this compound. This information is vital for developing analytical methods to identify and quantify potential impurities in the synthesis of the title compound and its derivatives.
| Impurity Name | Molecular Formula | Relationship/Origin | Reference |
|---|---|---|---|
| 1-[4-(2-Methylpropyl)phenyl]ethanone (Ibuprofen EP Impurity E) | C12H16O | Positional isomer of the title compound; degradation product of Ibuprofen. | amazonaws.com |
| 2-[3-(2-Methylpropyl)phenyl]propanoic acid (Ibuprofen EP Impurity A) | C13H18O2 | Positional isomer of Ibuprofen. | amazonaws.com |
| 2-(4-Butylphenyl)propanoic acid (Ibuprofen EP Impurity B) | C13H18O2 | Related substance from synthesis. | amazonaws.com |
| 2-[4-(2-Methylpropanoyl)phenyl]propanoic acid (Ibuprofen EP Impurity J) | C13H16O3 | Related substance from synthesis. | amazonaws.com |
| 1-(2-Methylpropyl)-4-[(3RS)-3-[4-(2-methylpropyl)phenyl]butyl]benzene (Ibuprofen EP Impurity I) | C24H34 | Impurity from Ibuprofen synthesis. | amazonaws.comsynzeal.com |
| 1-[4-(2-methylpropyl)phenyl]ethanol | C12H18O | Reduced form of the corresponding ketone impurity. | escientificsolutions.com |
| 2-(4-Propylphenyl)propanoic acid | C12H16O2 | Related substance from synthesis. | americanchemicalsuppliers.com |
| 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid (1-Hydroxyibuprofen) | C13H18O3 | Metabolite/degradation product of Ibuprofen. | amazonaws.com |
Applications of 1 3 2 Methylpropyl Phenyl Ethan 1 One in Specialized Chemical Fields Non Medical Focus
Role in Fine Chemical Synthesis
As an important intermediate, 1-[3-(2-Methylpropyl)phenyl]ethan-1-one is utilized in the synthesis of more complex molecules for fragrances and agrochemicals. The presence of both an aromatic ring and an alkyl group can influence the reactivity and physical properties of the compound, making it a valuable precursor in various organic reactions. fiveable.me
Table 1: General Olfactory Characteristics of Related Fragrance Compounds
| Compound Name | Structural Class | General Odor Profile |
| Acetophenone (B1666503) | Aryl Alkyl Ketone | Sweet, floral, balsamic, with almond-like nuances. scentspiracy.com |
| Styralyl Acetate | Acetophenone Derivative | Gardenia-like fragrance. betterchemtech.com |
| Styralyl Propionate | Acetophenone Derivative | Fruity with gardenia and jasmine notes. betterchemtech.com |
Substituted acetophenones are recognized as valuable precursors in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides. mdpi.com The Friedel-Crafts acylation, a fundamental reaction in organic chemistry, is a common method for synthesizing aryl ketones and is widely applied in the agrochemical industry. numberanalytics.comwikipedia.orgsigmaaldrich.comorganic-chemistry.org Although direct evidence of this compound being used to synthesize a commercially available agrochemical is scarce in open literature, its chemical structure suggests its potential as a building block for such applications.
For instance, certain acetophenone derivatives have been investigated for their fungicidal properties. mdpi.com The synthesis of novel fungicides often involves the modification of a core structure, and aryl ketones provide a versatile platform for such modifications. Similarly, some herbicides are derived from acetophenone-related structures. mdpi.com The development of new herbicidal compounds can involve the synthesis of derivatives with varying substituents on the aromatic ring to optimize efficacy and crop selectivity.
Applications in Advanced Materials Development
Aryl ketones, including substituted acetophenones, are utilized as building blocks in the synthesis of advanced polymers, particularly polyketones. acs.orgresearchgate.net Polyketones are a class of high-performance thermoplastics known for their excellent mechanical properties, thermal stability, and chemical resistance. acs.orgacs.org
The synthesis of aromatic polyketones can be achieved through methods like Friedel-Crafts acylation or nucleophilic aromatic substitution. acs.orgacs.org In such polymerization reactions, a diketone or a molecule with two acyl groups is reacted with an aromatic compound. This compound, being a mono-ketone, could potentially be modified to a difunctional monomer or used as a chain-terminating agent to control the molecular weight of the polymer. The isobutyl group would influence the solubility and processing characteristics of the resulting polymer.
Table 2: General Information on Aromatic Polyketones
| Polymer Class | General Synthesis Method | Key Properties |
| Poly(ether ether ketone) (PEEK) | Nucleophilic aromatic substitution | High thermal stability, chemical resistance, mechanical strength. acs.org |
| Poly(ether ketone) (PEK) | Nucleophilic aromatic substitution | Crystalline, resistant to chemical solvents. acs.org |
| Aromatic Polyketones | Friedel-Crafts acylation | High glass transition temperature, thermal stability. acs.org |
Environmental Chemistry Research
Research in environmental chemistry has explored the fate and degradation of pharmaceutical compounds in the environment. Ibuprofen (B1674241) is a widely used drug that can enter aquatic systems. Its degradation can lead to the formation of various byproducts, some of which may have their own environmental impact.
The photocatalytic degradation of ibuprofen is an area of active research for water treatment applications. researchgate.netiaea.orgnih.gov During this process, various intermediate products are formed, with 4-isobutylacetophenone being one of the primary and most studied byproducts. researchgate.netiaea.orgnih.gov The formation of 4-isobutylacetophenone from ibuprofen involves decarboxylation and oxidation. nih.gov
Table 3: Intermediates Identified in the Photocatalytic Degradation of Ibuprofen
| Intermediate Compound | Role in Degradation | Reference |
| 4-isobutylacetophenone | Primary photochemical product | researchgate.netiaea.org |
| 1-(4-isobutylphenyl)ethanol | Primary photochemical product | researchgate.netiaea.org |
Q & A
Q. What are the standard synthetic routes for 1-[3-(2-Methylpropyl)phenyl]ethan-1-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation, where an isobutyl-substituted benzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
Substrate Preparation : Use 3-isobutylbenzene as the aromatic substrate.
Acylation : React with acetyl chloride under anhydrous conditions at 0–5°C to minimize side reactions.
Workup : Quench the reaction with ice-cold water, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is this compound characterized analytically, and what spectral data are critical for validation?
- Methodological Answer : Essential characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for the acetyl group singlet at δ 2.5–2.6 ppm and aromatic protons (δ 7.2–7.8 ppm). The isobutyl group shows a multiplet for the –CH(CH₃)₂ moiety (δ 1.8–2.1 ppm).
- ¹³C NMR : Confirm the ketone carbonyl at δ 205–210 ppm.
- FT-IR : A strong C=O stretch at ~1680 cm⁻¹ and aromatic C–H stretches near 3000 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 176.25 (C₁₂H₁₆O⁺) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.
- Storage : Keep in a sealed container at 2–8°C, away from oxidizers and acids.
- Spill Management : Absorb with inert material (e.g., vermiculite), place in a chemical waste container, and rinse the area with ethanol/water.
- Toxicity Notes : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact and aerosol formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations :
Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.
Simulate electrostatic potential maps to identify reactive sites (e.g., carbonyl carbon).
- Molecular Dynamics (MD) :
- Use AMBER or GROMACS to model interactions with biological targets (e.g., enzymes).
- Analyze binding free energy (ΔG) via MM-PBSA/GBSA methods.
- Applications : Predict regioselectivity in substitution reactions or binding affinity in drug design .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Data Triangulation : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) and validate with orthogonal assays (MTT vs. apoptosis markers).
- Structural Confirmation : Use X-ray crystallography to verify derivative structures, ensuring purity (>95% by HPLC).
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends in substituent effects (e.g., 4-methoxy groups enhance cytotoxicity) .
Q. How can this compound serve as a scaffold for designing novel heterocyclic derivatives with enhanced bioactivity?
- Methodological Answer :
- Functionalization :
Oxadiazole Derivatives : React the ketone with thiosemicarbazide to form thiosemicarbazones, followed by cyclization with acetic anhydride.
Thiazole Hybrids : Introduce thiazole rings via Hantzsch synthesis using α-bromoacetophenone intermediates.
- Biological Screening :
- Test derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization assays.
- Prioritize compounds with logP < 3.5 and topological polar surface area (TPSA) < 60 Ų for improved bioavailability .
Q. What experimental approaches validate the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solution; analyze degradation products via LC-MS.
- Soil Mobility Tests : Use OECD Guideline 121 (column leaching method) to assess adsorption coefficients (Kd).
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
